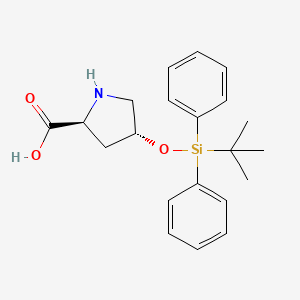

trans-4-(tert-Butyldiphenylsilyloxy)-L-proline

Übersicht

Beschreibung

Trans-4-(tert-Butyldiphenylsilyloxy)-L-proline is a chemical compound with the molecular formula C21H27NO3Si . It is also known as (2S,4R)-4-(tert-Butyldiphenylsilyloxy)pyrrolidine-2-carboxylic Acid . The compound appears as a white to almost white powder or crystal .

Molecular Structure Analysis

The molecular weight of trans-4-(tert-Butyldiphenylsilyloxy)-L-proline is 369.54 . The compound contains 21 carbon atoms, 27 hydrogen atoms, one nitrogen atom, three oxygen atoms, and one silicon atom .Physical And Chemical Properties Analysis

Trans-4-(tert-Butyldiphenylsilyloxy)-L-proline is a solid at 20 degrees Celsius . The specific rotation [a]20/D is -35.0 to -34.0 degrees (C=0.8, MeOH) . The compound has a melting point of 198 degrees Celsius (dec.) .Wissenschaftliche Forschungsanwendungen

Application 1: NMR Studies of Macromolecular Complexes

- Summary of Application: The tert-butyl group has been used as a probe for NMR studies of macromolecular complexes . This technique has greatly facilitated the study of macromolecular assemblies by solution NMR spectroscopy .

- Methods of Application: The tert-butyl group was attached at single cysteines of fragments of synaptotagmin-1, complexin-1 and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide or tert-butyl acrylate .

- Results or Outcomes: The tert-butyl resonances of the tagged proteins were generally sharp and intense, although tert-butyl groups attached with BDSNB had a tendency to exhibit somewhat broader resonances .

Application 2: Synthesis of Biologically Active Natural Products

- Summary of Application: tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole . This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

- Methods of Application: The synthesis started from commercially available 4-bromo-1H-indole. The intermediate products involved in this scheme are useful for the synthesis of natural prenyl indole derivatives .

- Results or Outcomes: The newly synthesized compounds were characterized by spectral data .

Application 3: Biological Stereoselective Reduction

- Summary of Application: The biological stereoselective reduction of 4-tert-butylcyclohexanone was conducted using ten anthracnose fungi as biocatalysts . The 4-tert-butylcyclohexanone was reduced to the corresponding cis- and trans- alcohols .

- Methods of Application: The biotransformation of 4-tert-butylcyclohexanone was conducted using ten anthracnose fungi. The 4-tert-butylcyclohexanone was reduced to the corresponding cis- and trans- alcohols .

- Results or Outcomes: The biotransformation of 4-tert-butylcyclohexanone resulted mainly in its transformation to trans-4-alcohol .

Application 4: Reduction of 4-tert-butylcyclohexanone

- Summary of Application: The reduction of 4-tert-butylcyclohexanone is a common organic redox process . This process involves the interconversion of carbon–oxygen single and double bonds .

- Methods of Application: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH or LAH) are used to reduce ketones . NaBH4 is a mild reductant and can be used in alcoholic or even aqueous solutions because it reacts much more rapidly with carbonyl groups than with the solvent .

- Results or Outcomes: The reduction of a carbonyl to a hydroxyl converts an sp2-hybridized carbon to an sp3 center . It is possible to form a new chiral center through this process .

Application 5: Fluorescent Materials and Supramolecular Chemistry

- Summary of Application: Compounds with tert-butyl groups have been used in the creation of fluorescent materials and as building blocks in supramolecular chemistry . They are known to form polynuclear complexes with different metal ions .

- Methods of Application: The specific methods of application can vary widely depending on the specific compound and the desired outcome. Generally, these compounds are synthesized and then used in various chemical reactions to create the desired materials or complexes .

- Results or Outcomes: The results can also vary widely. In some cases, these compounds can lead to the creation of new materials with unique properties, such as fluorescence .

Application 6: Medicinal Chemistry

- Summary of Application: Some compounds with tert-butyl groups have been studied in medicinal chemistry . Examples include Ca2+ channel inhibitors, blockers of α1-adrenoreceptors, and neural nitric oxide .

- Methods of Application: These compounds are typically synthesized and then tested in various biological assays to determine their activity . The specific methods can vary depending on the specific compound and the biological target.

- Results or Outcomes: The outcomes of these studies can lead to the development of new drugs or therapies . The specific results can vary depending on the compound and the biological target.

Safety And Hazards

Eigenschaften

IUPAC Name |

(2S,4R)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3Si/c1-21(2,3)26(17-10-6-4-7-11-17,18-12-8-5-9-13-18)25-16-14-19(20(23)24)22-15-16/h4-13,16,19,22H,14-15H2,1-3H3,(H,23,24)/t16-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSRURYOCDIZEW-APWZRJJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(NC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3C[C@H](NC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468482 | |

| Record name | trans-4-(tert-Butyldiphenylsilyloxy)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-(tert-Butyldiphenylsilyloxy)-L-proline | |

CAS RN |

259212-61-8 | |

| Record name | trans-4-(tert-Butyldiphenylsilyloxy)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thiazolo[4,5-d]pyrimidine-2,7-diamine](/img/structure/B1589373.png)

![7-Chlorobenzo[b]thiophene](/img/structure/B1589383.png)